An In-depth Technical Guide to the Electronic Properties and DFT Calculations of 2,4-dihydro-4,4,5-trimethyl-2-phenyl-3H-Pyrazol-3-one
An In-depth Technical Guide to the Electronic Properties and DFT Calculations of 2,4-dihydro-4,4,5-trimethyl-2-phenyl-3H-Pyrazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide delves into the electronic characteristics and computational analysis of a specific derivative, 2,4-dihydro-4,4,5-trimethyl-2-phenyl-3H-pyrazol-3-one. As a senior application scientist, this document synthesizes established experimental methodologies with robust theoretical calculations to provide a comprehensive understanding of this molecule's potential. We will explore its synthesis, experimental characterization through spectroscopic and electrochemical techniques, and a detailed workflow for Density Functional Theory (DFT) calculations to elucidate its electronic structure and reactivity. This guide is designed to be a self-validating system, where experimental observations are rationalized through computational insights, providing a solid foundation for further research and development.
Introduction and Significance
The pyrazole moiety is a privileged scaffold in drug discovery, with numerous FDA-approved drugs featuring this heterocyclic core.[1][3] The introduction of a ketone functional group to form a pyrazolone ring, along with various substitutions, allows for the fine-tuning of its physicochemical and biological properties. The subject of this guide, 2,4-dihydro-4,4,5-trimethyl-2-phenyl-3H-pyrazol-3-one, is a member of this important class of compounds. Understanding its electronic properties is paramount for predicting its behavior in biological systems, its potential as a pharmacophore, and its suitability for various material science applications.[2]
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, offering profound insights into molecular structure and electronic properties.[4][5] By combining experimental data with DFT calculations, we can build a predictive model for the behavior of 2,4-dihydro-4,4,5-trimethyl-2-phenyl-3H-pyrazol-3-one, accelerating its potential development as a therapeutic agent or functional material.
Synthesis and Structural Elucidation
Proposed Synthetic Protocol:
A likely synthesis would involve the reaction of ethyl 2,2-dimethyl-3-oxobutanoate with phenylhydrazine. The reaction is typically carried out in a suitable solvent like ethanol and may be catalyzed by a weak acid.
Structural Characterization:
The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure.
-
FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is crucial for identifying the functional groups present.[7] Expected characteristic absorption bands are presented in the table below.
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NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and stereochemistry of the molecule.[7][8]
-
Mass Spectrometry: This technique would be used to determine the molecular weight of the compound, further confirming its identity.
Experimental Determination of Electronic Properties
The electronic properties of 2,4-dihydro-4,4,5-trimethyl-2-phenyl-3H-pyrazol-3-one can be investigated experimentally using UV-Vis spectroscopy and cyclic voltammetry.
UV-Vis Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule.[7] The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.
Experimental Protocol: UV-Vis Spectroscopy [7][9]
-
Sample Preparation: Prepare a stock solution of the pyrazolone derivative (e.g., 1 x 10⁻³ M) in a UV-grade solvent such as ethanol or cyclohexane. From this, prepare a series of dilutions.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound.[10][11] It provides information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.[12]
Experimental Protocol: Cyclic Voltammetry [11]
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve a known concentration of the pyrazolone derivative in the electrolyte solution.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential between a set range and record the resulting current.
-
Data Analysis: Determine the oxidation and reduction peak potentials.
Density Functional Theory (DFT) Calculations
DFT calculations offer a powerful theoretical framework to understand and predict the electronic properties of molecules.[5][13]
Computational Methodology
A common and reliable approach for DFT calculations on organic molecules involves the B3LYP functional with a 6-311++G(d,p) basis set.[14][15]
Key Calculated Properties and Their Significance
-
Optimized Geometry: The first step is to find the lowest energy structure of the molecule. This provides accurate bond lengths and angles.[16]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[13][17] The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and can be correlated with the electronic absorption spectra.[13]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule.[18] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions, including drug-receptor binding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugative effects.[15]
Data Synthesis and Interpretation
The true power of this combined approach lies in the synergy between experimental and theoretical data.
| Property | Experimental Technique | DFT Calculation | Significance |
| Functional Groups | FT-IR Spectroscopy[7] | Vibrational Frequency Analysis | Confirms the presence of key functional groups like C=O and C=N. |
| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT[14] | Determines the energy of electronic transitions and correlates with the HOMO-LUMO gap. |
| Redox Potentials | Cyclic Voltammetry[10] | HOMO/LUMO Energies | Relates the ease of oxidation and reduction to the energies of the frontier molecular orbitals. |
| Reactivity | N/A | MEP & NBO Analysis[15][18] | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions. |
Conclusion
This technical guide outlines a comprehensive strategy for characterizing the electronic properties of 2,4-dihydro-4,4,5-trimethyl-2-phenyl-3H-pyrazol-3-one. By integrating established experimental protocols with robust DFT calculations, researchers can gain a deep and predictive understanding of this molecule's behavior. This knowledge is crucial for its potential application in drug development, where understanding electronic properties can inform structure-activity relationships and guide the design of more potent and selective therapeutic agents.[3][5] The methodologies described herein provide a solid and scientifically rigorous foundation for the continued exploration of pyrazolone derivatives in both academic and industrial research settings.
References
-
Voltammetric Studies and Electrode Kinetics of Some Arylhydrazone Derivatives of Pyrazolone in Aqueous Solutions at Mercury Electrode - Oriental Journal of Chemistry. Available at: [Link]
-
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Available at: [Link]
-
Pyrazolone – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Electrochemical study of pyrazolone derivatives at the liquid/liquid interface - Scite.ai. Available at: [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. Available at: [Link]
-
Recent advances in the therapeutic applications of pyrazolines - PMC. Available at: [Link]
-
THE SYNTHESIS AND ULTRAVIOLET SPECTRA OF SOME PYRAZOLONES. Available at: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. Available at: [Link]
-
Note Synthesis and bioactivity evaluation of pyrazolone derivatives. Available at: [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. Available at: [Link]
-
Cyclic voltammetry plots of compounds under the study referenced to the... - ResearchGate. Available at: [Link]
-
Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Available at: [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC. Available at: [Link]
-
Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes | ACS Omega. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]
-
Synthesis and DFT Calculation of Novel Pyrazole Derivatives - AIP Publishing. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). Available at: [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives - ResearchGate. Available at: [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Available at: [Link]
-
Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Available at: [Link]
-
Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes | AVESİS. Available at: [Link]
-
Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl) - Scientific.net. Available at: [Link]
-
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC. Available at: [Link]
-
Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino] - ResearchGate. Available at: [Link]
-
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- - Cheméo. Available at: [Link]
-
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis And Reactions » Article. Available at: [Link]
-
2,4-Dihydro-5-(4-methylphenyl)-3H-pyrazol-3-one - LookChem. Available at: [Link]
-
Synthesis and characterization of novel pyrazolone derivatives. Available at: [Link]
-
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | C10H9N3O3 - PubChem. Available at: [Link]
-
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]
-
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- - the NIST WebBook. Available at: [Link]
-
New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular - Semantic Scholar. Available at: [Link]
-
Synthesis, investigation of the crystal structure, DFT calculations, and in silico medicinal potential of hydrazono- and aminomethylene substituted pyrazolidine-3,5-diones as potential anticancer scaffolds - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] - NextSDS. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. royal-chem.com [royal-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. eurasianjournals.com [eurasianjournals.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. orientjchem.org [orientjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis, investigation of the crystal structure, DFT calculations, and in silico medicinal potential of hydrazono- and aminomethylene substituted pyrazolidine-3,5-diones as potential anticancer scaffolds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
